molecular formula C10H9NO3 B14737938 2,4-Oxazolidinedione, 5-(phenylmethyl)- CAS No. 5841-62-3

2,4-Oxazolidinedione, 5-(phenylmethyl)-

Cat. No.: B14737938
CAS No.: 5841-62-3
M. Wt: 191.18 g/mol
InChI Key: QCMBYGWVKCVVPQ-UHFFFAOYSA-N
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Description

2,4-Oxazolidinedione, 5-(phenylmethyl)- is an organic compound with the molecular formula C11H11NO3. It is a derivative of oxazolidinedione, characterized by the presence of a phenylmethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Oxazolidinedione, 5-(phenylmethyl)- typically involves the reaction of urea and ethanolamine under microwave irradiation. This method uses a catalytic amount of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction . Another approach involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of oxazolidinedione synthesis, such as the use of catalytic systems and microwave irradiation, can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,4-Oxazolidinedione, 5-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include aryl bromides, ethanolamine, and nitromethane. Conditions such as microwave irradiation and palladium catalysis are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides yields 3-aryl-2-oxazolidinones .

Scientific Research Applications

2,4-Oxazolidinedione, 5-(phenylmethyl)- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Dimethadione
  • Ethadione
  • Paramethadione
  • Trimethadione

Uniqueness

2,4-Oxazolidinedione, 5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazolidinediones, it may exhibit different reactivity and therapeutic potential .

Properties

CAS No.

5841-62-3

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-benzyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H9NO3/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)

InChI Key

QCMBYGWVKCVVPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=O)O2

Origin of Product

United States

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